
GSK269962A
Descripción general
Descripción
GSK-269962A es un inhibidor de molécula pequeña que se dirige a las quinasas asociadas a la proteína Rho (ROCK1 y ROCK2). Estas quinasas desempeñan un papel crucial en diversas funciones celulares, incluida la migración, la apoptosis, la supervivencia y la proliferación. GSK-269962A ha mostrado potencial en estudios preclínicos por su capacidad para inhibir el crecimiento de ciertas células cancerosas, particularmente en la leucemia mieloide aguda .
Aplicaciones Científicas De Investigación
Acute Myeloid Leukemia (AML)
GSK269962A has shown promising results in preclinical studies targeting AML, an aggressive hematologic malignancy. The compound's mechanism involves several key actions:
- Inhibition of Cell Growth : this compound selectively inhibits the growth of AML cells while sparing non-AML cells, indicating a targeted therapeutic effect. The IC50 for various AML cell lines ranged from 0.61 to 1,337 nM .
- Induction of Apoptosis : The compound induces apoptosis in AML cells by modulating the expression of apoptosis-related proteins such as p53 and PARP. Increases in apoptotic cell populations were observed in treated cells .
- Cell Cycle Arrest : this compound causes G2 phase arrest in AML cells, significantly altering the distribution of cell cycle phases. This arrest is associated with decreased expression of cyclins and CDKs critical for cell cycle progression .
- In Vivo Efficacy : In mouse xenograft models, this compound significantly prolonged survival rates and reduced leukemia cell infiltration in organs such as the bone marrow and spleen .
Summary Table of this compound Effects on AML
Effect | Description |
---|---|
Cell Growth Inhibition | Selectively inhibits AML cell proliferation |
Apoptosis Induction | Increases apoptotic cell populations |
Cell Cycle Arrest | Induces G2 phase arrest |
In Vivo Survival | Prolongs survival in mouse models |
Organ Infiltration | Reduces leukemia cell infiltration in bone marrow/spleen |
Applications in Cardiovascular Research
This compound's role extends beyond oncology into cardiovascular applications:
Vasorelaxation and Blood Pressure Regulation
This compound has demonstrated vasodilatory effects in preclinical studies:
- Vasorelaxation : The compound induces vasorelaxation in preconstricted rat aorta with an IC50 value of 35 nM . This effect is significant for managing conditions such as hypertension.
- Blood Pressure Reduction : In hypertensive rat models, this compound effectively lowers blood pressure, suggesting potential utility as a therapeutic agent for cardiovascular diseases .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound across different applications:
- Preclinical Evaluation in AML : A study published in Nature demonstrated that this compound effectively targets ROCK1 pathways to inhibit AML cell growth and induce apoptosis, providing a strong rationale for clinical development .
- Combination Therapies : Research indicates that combining this compound with other targeted therapies may enhance treatment outcomes for various cancers, including triple-negative breast cancer (TNBC) .
Mecanismo De Acción
GSK-269962A ejerce sus efectos inhibiendo las quinasas asociadas a la proteína Rho (ROCK1 y ROCK2). Estas quinasas están involucradas en varias vías de señalización que regulan la forma, la motilidad y la supervivencia de las células. Al inhibir estas quinasas, GSK-269962A interrumpe la vía de señalización ROCK1 / c-Raf / ERK, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
GSK269962A interacts with the enzymes ROCK1 and ROCK2, which are key regulators of the actin cytoskeleton . The compound’s interaction with these enzymes inhibits their activity, thereby affecting various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it selectively inhibits the growth and clonogenicity of acute myeloid leukemia (AML) cells . It also suppresses IL-6 mRNA transcription and reduces LPS induced IL-6 and TNF-α protein production in macrophages .
Molecular Mechanism
At the molecular level, this compound exerts its effects by blocking the ROCK1/c-Raf/ERK signaling pathway . This inhibition leads to the arrest of AML cells in the G2 phase and induces apoptosis by regulating multiple cell cycle- and apoptosis-associated proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to selectively inhibit the growth of AML cells over time
Dosage Effects in Animal Models
In animal models, oral administration of this compound has been shown to produce a profound dose-dependent reduction of systemic blood pressure in spontaneously hypertensive rats . At doses of 1, 3, and 30 mg/kg, this compound induced a reduction in blood pressure of approximately 10, 20, and 50 mm Hg respectively .
Metabolic Pathways
Given its role as a ROCK inhibitor, it is likely that it interacts with enzymes and cofactors involved in the regulation of the actin cytoskeleton .
Métodos De Preparación
La síntesis de GSK-269962A implica varios pasos, comenzando con la preparación de la estructura central, que incluye un esqueleto de benzamida. La ruta sintética generalmente involucra los siguientes pasos:
Formación del núcleo de benzamida: Este paso involucra la reacción de una amina apropiada con un derivado de cloruro de benzoílo en condiciones básicas.
Introducción de sustituyentes: Se introducen varios sustituyentes mediante reacciones de sustitución nucleofílica
Ensamblaje final: El producto final se obtiene acoplando los compuestos intermedios en condiciones de reacción específicas, como el uso de un agente de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC) en un solvente adecuado
Los métodos de producción industrial para GSK-269962A implicarían escalar estas reacciones al tiempo que se garantiza la pureza y el rendimiento del producto final a través de condiciones de reacción optimizadas y técnicas de purificación.
Análisis De Reacciones Químicas
GSK-269962A se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar ciertos grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde los sustituyentes específicos en el núcleo de benzamida se pueden reemplazar con otros grupos funcionales.
Hidrólisis: El compuesto puede sufrir hidrólisis en condiciones ácidas o básicas para producir diferentes productos
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y bases como el hidróxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
GSK-269962A es único en su alta selectividad y potencia para ROCK1 y ROCK2 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
Y-27632: Otro inhibidor de ROCK, pero con menor selectividad y potencia en comparación con GSK-269962A.
Fasudil: Un inhibidor de ROCK utilizado clínicamente para tratar el vasoespasmo cerebral, pero con una estructura química diferente y menor especificidad.
SB-7720770-B: Otro inhibidor basado en aminofurazano con objetivos similares pero diferentes propiedades farmacocinéticas.
GSK-269962A se destaca por su perfil de selectividad de quinasa mejorado y mayor potencia, lo que lo convierte en un candidato prometedor para futuras investigaciones y posibles aplicaciones terapéuticas .
Actividad Biológica
GSK269962A is a selective inhibitor of Rho-associated protein kinase 1 (ROCK1) and has garnered attention for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia (AML) and other malignancies. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for future therapies.
Overview of this compound
- Chemical Structure : this compound is characterized by its potent inhibition of ROCK1 and ROCK2, with IC50 values of 1.6 nM and 4 nM, respectively .
- Selectivity : The compound exhibits over 30-fold selectivity for ROCK over other serine/threonine kinases, making it a valuable tool for studying ROCK-related pathways .
This compound induces biological effects primarily through the inhibition of the ROCK1/c-Raf/ERK signaling pathway, which is crucial for cell growth and survival in various cancers.
Effects on Cell Cycle and Apoptosis in AML
- Cell Cycle Arrest : In preclinical models, this compound significantly increased the proportion of AML cells in the G2 phase while decreasing those in the G1 phase. Flow cytometry analyses demonstrated that treatment with 80 nM this compound resulted in approximately 50% of cells being arrested in G2 .
- Regulation of Cell Cycle Proteins : The inhibitor modulated the expression levels of key regulators such as Cdc25C, CDK6, Cyclin A2, Cyclin B1, and Cyclin E1, contributing to its ability to halt cell proliferation .
- Induction of Apoptosis : this compound also promoted apoptosis by increasing pro-apoptotic protein levels (e.g., p53) and decreasing anti-apoptotic proteins (e.g., Survivin, Mcl-1). The activation of Caspase-3/7 further confirmed its pro-apoptotic effects .
Preclinical Efficacy in Animal Models
In vivo studies using mouse xenograft models have demonstrated that this compound effectively reduces leukemic burden:
- Reduction of Leukemia Cells : Treatment with 10 mg/kg this compound led to a near-complete elimination of hCD45-positive leukemia cells from peripheral blood (PB), bone marrow (BM), spleen, and liver .
- Survival Improvement : Mice treated with this compound showed significantly prolonged survival compared to control groups, highlighting its potential as a therapeutic agent for AML .
Comparative Studies
This compound has been compared with other ROCK inhibitors in various contexts:
Compound | IC50 (ROCK1) | IC50 (ROCK2) | Selectivity Profile |
---|---|---|---|
This compound | 1.6 nM | 4 nM | >30-fold selectivity |
H1152 | Not specified | Not specified | Less selective than this compound |
Y-27632 | Not specified | Not specified | Less selective than this compound |
Acute Myeloid Leukemia
In a study focusing on AML, this compound's efficacy was evaluated against various AML cell lines. The results indicated that:
- Clonogenicity Inhibition : It effectively inhibited the clonogenic potential of AML cells.
- Mechanistic Insights : The compound's action was linked to its ability to modulate multiple signaling pathways associated with cell cycle regulation and apoptosis .
Other Cancer Types
Research has also explored the effects of this compound on melanoma and breast cancer:
- In melanoma models, pre-treatment with this compound reduced tumor weight significantly when compared to untreated controls, indicating its potential for inhibiting tumor initiation and growth .
- In triple-negative breast cancer models, combined inhibition of EGFR and ROCK pathways resulted in enhanced cell death, suggesting synergistic effects when used alongside other targeted therapies .
Propiedades
IUPAC Name |
N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N8O5/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVNFNXUCOWYSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582496 | |
Record name | N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850664-21-0, 925213-63-4 | |
Record name | GSK-269962A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850664210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-269962A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17030 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-269962A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F89KMM7TE2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.